2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid
Description
2-Methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid is a substituted pyrrole derivative characterized by a methyl group at the 2-position and an isopropyl (propan-2-yl) group at the 1-position of the pyrrole ring, with a carboxylic acid moiety at the 3-position.
Properties
IUPAC Name |
2-methyl-1-propan-2-ylpyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(2)10-5-4-8(7(10)3)9(11)12/h4-6H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPWRSPHMABPFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1514322-08-7 | |
| Record name | 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization and Carboxylation Approach
One common synthetic strategy involves the cyclization of appropriately substituted precursors followed by carboxylation to introduce the carboxylic acid group at the 3-position of the pyrrole ring. Typically, the synthesis starts from 2-methyl-1-(propan-2-yl)-1H-pyrrole, which undergoes reaction with a carboxylating agent under acidic or basic conditions.
- Solvents: Dichloromethane or ethanol are commonly used as the reaction medium.
- Catalysts: Sulfuric acid (for acidic conditions) or sodium hydroxide (for basic conditions) facilitate the cyclization and carboxylation steps.
- Temperature: Reactions are generally conducted at ambient to reflux temperatures depending on the solvent and catalyst used.
This method allows for moderate to high yields of the target compound with good purity, suitable for laboratory-scale synthesis.
Industrial Scale Production
In industrial settings, the synthesis is optimized for scale and environmental impact:
- Process Type: Batch or continuous flow reactors are employed.
- Automation: Precise control of temperature, pH, and reaction time is implemented via automated systems.
- Green Chemistry: Efforts include solvent-free reactions and recyclable catalysts to reduce waste and environmental footprint.
- Purification: Crystallization and chromatographic techniques ensure high purity of the final product.
This approach balances efficiency, cost, and sustainability for commercial production.
Detailed Research-Backed Preparation Procedures
Preparation via Mixed Acid Anhydride Intermediate
A patented method for preparing pyrrole carboxylic acid derivatives involves the formation of a mixed acid anhydride intermediate, followed by conversion to the target compound.
- Step 1: Conversion of the carboxylic acid precursor to a mixed acid anhydride using an acid chloride or anhydride reagent such as ethyl chloroformate.
- Step 2: Reaction of the mixed acid anhydride with an ammonium salt (e.g., ammonium acetate) in a polar, inert solvent such as N-methylpyrrolidinone at elevated temperature (~100 °C) to yield the carboxylic acid derivative.
- Step 3: Isolation of the product by addition of water, filtration, and drying.
This method achieves high yields (around 90%) and is suitable for derivatives closely related to 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid.
Preparation from 1,3-Diketones and Halo Pyruvic Acid Esters
Another synthetic route involves reacting 1,3-diketones with halo pyruvic acid esters (preferably ethyl bromopyruvate) under basic conditions:
- Reagents: Cycloheptane-1,3-dione, ethyl bromopyruvate, and potassium carbonate.
- Solvent: Isopropanol is used as the reaction medium.
- Conditions: The reaction mixture is initially cooled to 0 °C, then allowed to warm to room temperature and stirred for 16 hours.
- Workup: After reaction completion, water is added, and the product is extracted with dichloromethane, washed, and concentrated.
This method produces intermediates that can be further transformed into the desired pyrrole carboxylic acid derivative.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Scale Suitability | Notes |
|---|---|---|---|---|---|---|
| Cyclization and Carboxylation | 2-methyl-1-(propan-2-yl)-1H-pyrrole, acid/base catalyst | Dichloromethane, ethanol | Ambient to reflux | Moderate | Lab scale | Simple, versatile, moderate yields |
| Mixed Acid Anhydride Intermediate (Patent) | Acid chloride/anhydride (ethyl chloroformate), ammonium acetate | N-methylpyrrolidinone | ~100 °C | ~90 | Lab to pilot scale | High yield, suitable for derivatives |
| 1,3-Diketone + Halo Pyruvic Acid Ester | Cycloheptane-1,3-dione, ethyl bromopyruvate, K2CO3 | Isopropanol | 0 °C to RT | Moderate | Lab scale | Intermediate formation for further steps |
Research Findings and Notes on Preparation
- The mixed acid anhydride method is preferred for its selectivity and high yield, especially when preparing derivatives that require precise functional group placement.
- The diketone and halo pyruvic ester route offers a versatile pathway to intermediates that can be diversified into various pyrrole derivatives, including this compound.
- Industrial synthesis emphasizes green chemistry principles, including solvent recycling and catalyst reuse, to minimize environmental impact while maintaining product quality.
- Reaction conditions such as temperature, solvent polarity, and catalyst choice significantly influence yield and purity, necessitating careful optimization for scale-up.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Research indicates that pyrrole derivatives exhibit a range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The structural features of 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid contribute to its potential as a lead compound in drug discovery.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of pyrrole can inhibit cancer cell proliferation through the modulation of specific signaling pathways. The presence of the carboxylic acid group enhances solubility and bioavailability, making it a suitable candidate for further development in anticancer therapies .
- Antimicrobial Properties : Research has shown that similar pyrrole compounds possess significant antimicrobial activity against various pathogens. The introduction of the isopropyl group may enhance the lipophilicity of the compound, facilitating better membrane penetration and efficacy against bacterial strains .
Materials Science
Polymer Development
The unique properties of this compound allow it to be utilized in the synthesis of novel polymers. Its ability to participate in polymerization reactions can lead to materials with enhanced thermal stability and mechanical strength.
Applications in Coatings
Pyrrole-based polymers are being explored for use in protective coatings due to their excellent adhesion and resistance to environmental degradation. The incorporation of this compound into coating formulations can improve durability and extend the lifespan of coated surfaces .
Agricultural Chemistry
Pesticide Formulation
The compound’s structural characteristics make it a candidate for developing new agrochemicals. Its potential as a biopesticide is under investigation, particularly for its effectiveness against crop pests while being environmentally friendly.
Case Studies
- Biopesticide Efficacy : Experimental results have indicated that formulations containing pyrrole derivatives exhibit significant insecticidal activity against common agricultural pests, suggesting their application in sustainable agriculture practices .
Data Summary Table
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer, Antimicrobial | Inhibits cancer cell proliferation; antimicrobial activity against pathogens |
| Materials Science | Polymer synthesis, Protective coatings | Enhances thermal stability; improves coating durability |
| Agricultural Chemistry | Biopesticide formulation | Effective against agricultural pests; environmentally friendly |
Mechanism of Action
The mechanism of action of 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Substituent Effects on Physicochemical Properties
- Steric and Electronic Influence: The isopropyl group at the 1-position in the target compound introduces steric bulk compared to smaller substituents like methyl (e.g., 2-ethyl-1-methyl analog, 153.18 g/mol ). Bulkier groups, such as tert-butyl (255.38 g/mol ), significantly increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Synthetic Accessibility :
- Substituent position impacts synthetic efficiency. For example, 5-methoxy derivatives achieve higher yields (80%) than 5-chloro analogs (71%) due to the methoxy group’s stabilizing effects during synthesis .
Biological Activity
2-Methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid is a heterocyclic compound characterized by a pyrrole ring with a carboxylic acid group at the third position, a methyl group at the second position, and an isopropyl group at the first position. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.
The molecular formula of this compound is , with a molecular weight of approximately 167.21 g/mol. The presence of the carboxylic acid functional group enhances its reactivity and solubility, allowing it to participate in various chemical reactions and biological interactions.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
1. Antimicrobial Properties
Studies have demonstrated that derivatives of pyrrole, including this compound, possess significant antimicrobial and antifungal properties. For instance, it has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth. In particular, pyrrole derivatives have been noted for their activity against pathogens such as Pseudomonas putida and Mycobacterium tuberculosis .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. Mechanistic studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation . This property positions it as a candidate for developing new anti-inflammatory drugs.
Structure-Activity Relationship (SAR)
The unique structure of this compound contributes to its biological activities. The presence of both methyl and isopropyl groups enhances lipophilicity, potentially improving interaction with biological targets.
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, anti-inflammatory |
| 2-Methyl-1H-pyrrole-3-carboxylic acid | Structure | Reduced activity due to lack of isopropyl group |
| 1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid | Structure | Altered reactivity due to absence of methyl group |
Case Studies
Several case studies highlight the biological activity of pyrrole derivatives:
Case Study 1: Antimicrobial Activity
A study screened various pyrrole derivatives for antimicrobial activity against Mycobacterium tuberculosis. Compounds derived from pyrrole showed minimum inhibitory concentrations (MIC) as low as 5 µM, indicating strong antibacterial properties .
Case Study 2: Anti-inflammatory Mechanisms
In vitro assays demonstrated that certain pyrrole derivatives could inhibit cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis and subsequent reduction in inflammation markers .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid, and how can reaction progress be monitored?
- Methodology : A typical approach involves cyclocondensation of substituted amines with β-keto esters or ketones under acidic conditions. For example, diazomethane and triethylamine in dichloromethane at low temperatures (–20°C) can facilitate pyrrole ring formation . Reaction progress is monitored via TLC (e.g., CH₃Cl/EtOH 10:1), with purification by column chromatography (ethyl acetate/hexane 1:4) . Acid-base extraction and recrystallization (ethanol/water) are used for final isolation .
Q. How is the structure of this compound confirmed experimentally?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, ¹H NMR (DMSO-d₆) can resolve pyrrole ring protons (δ 7.57 ppm for C3-H) and methyl/isopropyl substituents (δ 2.56 ppm for C2-CH₃) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., ESIMS m/z 311.1 for related analogs) . X-ray crystallography may validate stereochemistry and hydrogen-bonding patterns, as seen in Pb(II) coordination polymers with pyrrolecarboxylates .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound?
- Methodology : Solubility is assessed in polar (DMSO, ethanol) and nonpolar solvents (hexane) via gravimetric analysis. Stability under varying pH and temperature is tested using accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) . Differential Scanning Calorimetry (DSC) determines melting points (e.g., 150–152°C for analogs) , while Karl Fischer titration quantifies hygroscopicity.
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?
- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) evaluates binding affinity to target proteins (e.g., antioxidant enzymes) using crystal structures from the PDB . For example, pyrazole-pyrrole hybrids show binding to catalase active sites with ΔG ≈ –9.2 kcal/mol .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodology : Discrepancies in NMR or IR spectra (e.g., unexpected coupling constants) are addressed via:
- Variable Temperature NMR to detect dynamic effects (e.g., rotamers).
- Isotopic Labeling (e.g., ¹³C-enriched analogs) to assign ambiguous signals.
- Comparative Analysis with structurally validated analogs (e.g., 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid ).
Q. How does the substitution pattern on the pyrrole ring influence biological activity?
- Methodology : Structure-Activity Relationship (SAR) studies compare analogs with varying substituents. For instance:
- C3-carboxylic acid enhances hydrogen bonding to enzymes (e.g., COX-2 inhibition).
- N1-isopropyl increases lipophilicity (logP ≈ 2.8), improving membrane permeability .
- Methyl groups at C2/C5 reduce steric hindrance, as shown in antioxidant assays (IC₅₀ = 12 µM for 4a vs. 45 µM for des-methyl analogs) .
Q. What experimental designs optimize synthetic yield while minimizing byproducts?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
